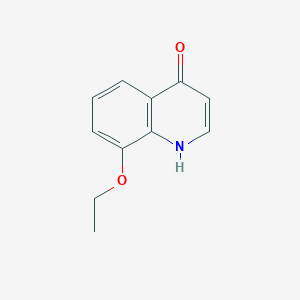
4-methyl-2-(2-methylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(2-methylphenyl)pyridine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 4-position and a 2-methylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methylpyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(2-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
4-methyl-2-(2-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(2-methylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include coordination with transition metals or inhibition of enzyme activity through competitive binding .
Comparación Con Compuestos Similares
Similar Compounds
2-methylpyridine: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.
4-methylpyridine: Lacks the 2-methylphenyl group, affecting its biological activity and applications.
2-phenylpyridine: Similar structure but without the additional methyl group, leading to variations in its chemical behavior
Uniqueness
4-methyl-2-(2-methylphenyl)pyridine is unique due to the presence of both a methyl group and a 2-methylphenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
64291-98-1 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-7-8-14-13(9-10)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
Clave InChI |
DECZVBVDSWDZBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=CC=CC=C2C |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



